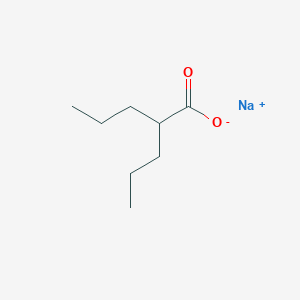

sodium;2-propylpentanoate

Description

BenchChem offers high-quality sodium;2-propylpentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;2-propylpentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2-propylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQFSUDEHCCHBT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(CCC)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

sodium 2-propylpentanoate molecular weight and chemical properties

Molecular Characterization, Synthesis, and Pharmacodynamic Mechanisms

Executive Summary

Sodium 2-propylpentanoate (Sodium Valproate) is the sodium salt of valproic acid, a branched short-chain fatty acid derivative. While widely recognized as a broad-spectrum anticonvulsant and mood stabilizer, its utility extends into oncology and epigenetics due to its potent Histone Deacetylase (HDAC) inhibitory properties. This guide provides a rigorous technical breakdown of its physicochemical behavior, specifically addressing the challenges of its hygroscopic nature, validated synthesis protocols, and molecular mechanisms of action.

Part 1: Physicochemical Characterization

Molecular Identity & Constants

Sodium valproate differs significantly from its acid precursor (valproic acid) in physical state and handling requirements. While the acid is a clear liquid at room temperature, the sodium salt is a solid that presents unique stability challenges.

| Property | Specification | Technical Note |

| IUPAC Name | Sodium 2-propylpentanoate | - |

| CAS Number | 1069-66-5 | Distinct from Valproic Acid (99-66-1) |

| Formula | Stoichiometry 1:1 Na:Valproate | |

| Molecular Weight | 166.19 g/mol | Exact Mass: 166.097 g/mol |

| Appearance | White, crystalline powder | Highly Hygroscopic / Deliquescent |

| Solubility (Water) | > 100 mg/mL | Freely soluble; dissociates rapidly |

| Solubility (Ethanol) | Soluble | Useful for recrystallization/purification |

| pKa | 4.6 (Acid moiety) | Salt solutions are typically pH 7.5–9.0 |

| Melting Point | > 300°C (Decomposes) | Does not melt; distinct from acid (BP ~220°C) |

The Hygroscopicity Challenge

Critical Handling Protocol: Sodium valproate is deliquescent.[1][2] Upon exposure to relative humidity >40%, it absorbs atmospheric water, converting into a sticky gum.

-

Storage: Must be stored in air-tight containers with silica gel or molecular sieves.

-

Weighing: Analytical weighing should occur in a humidity-controlled glove box or by difference weighing using sealed vessels to prevent mass errors due to water uptake.

Part 2: Synthesis and Purification Protocol

Researchers often require the conversion of Valproic Acid (liquid) to Sodium Valproate (solid) for specific aqueous formulations. The following protocol ensures stoichiometric accuracy and pH stability.

Validated Neutralization Workflow

Objective: Synthesize high-purity Sodium Valproate from Valproic Acid.

Reagents:

-

Valproic Acid (≥99% purity)

-

Sodium Hydroxide (NaOH) 1M solution

-

Ethanol (Absolute)

Protocol Steps:

-

Dissolution: Dissolve 14.42 g (0.1 mol) of Valproic Acid in 50 mL of Ethanol.

-

Titration: Slowly add 100 mL of 1M NaOH (0.1 mol) under constant stirring.

-

Causality: Slow addition prevents local hotspots and degradation.

-

-

pH Validation: Monitor pH. The target endpoint is pH 8.0–9.0 .

-

Self-Validating Step: If pH < 7.5, free acid remains (oily residue). If pH > 10, excess NaOH will contaminate the crystal lattice.

-

-

Evaporation: Remove solvent via rotary evaporation at 50°C under reduced pressure.

-

Lyophilization: Redissolve the residue in minimal water and lyophilize (freeze-dry) to remove bound moisture.

-

Note: Heat drying is inefficient due to the formation of a glassy surface layer; freeze-drying ensures a powder form.

-

Synthesis Logic Diagram

Figure 1: Step-by-step conversion of Valproic Acid to Sodium Valproate with critical pH validation checkpoints.

Part 3: Pharmacodynamics & Molecular Mechanisms

Sodium valproate exerts its effects through three distinct molecular pathways. Understanding these is crucial for interpreting data in epilepsy versus oncology research.

The GABAergic Loop (Anticonvulsant)

Valproate increases the concentration of Gamma-Aminobutyric Acid (GABA) in the synaptic cleft.[3]

-

Inhibition of GABA-Transaminase (GABA-T): Valproate blocks the catabolism of GABA into succinic semialdehyde.[4]

-

Inhibition of SS-ADH: It inhibits Succinic Semialdehyde Dehydrogenase, creating a feedback loop that further prevents GABA breakdown.

Epigenetic Modulation (HDAC Inhibition)

Valproate is a potent Class I and IIa Histone Deacetylase (HDAC) inhibitor.

-

Mechanism: By inhibiting HDACs, valproate prevents the removal of acetyl groups from histone tails.

-

Outcome: Chromatin adopts a "relaxed" (euchromatin) structure, reactivating silenced tumor suppressor genes (e.g., p21). This is the basis for its investigation in cancer therapy.

Mechanistic Pathway Diagram

Figure 2: Dual mechanism of action showing GABAergic enhancement (left) and Epigenetic modulation via HDAC inhibition (right).

Part 4: Analytical Profiling (HPLC Method)

Direct detection of Sodium Valproate via UV-Vis is difficult because the molecule lacks a strong chromophore (no conjugated double bonds). While Gas Chromatography (GC) is standard for the volatile acid form, HPLC is preferred for biological salts but requires derivatization .[6]

Validated HPLC Protocol (Derivatization)

Method Principle: Reaction of valproate with phenacyl bromide to form a UV-absorbing ester.

-

Column: Symmetry C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[7]

-

Mobile Phase: Acetonitrile : Methanol : Water (50:10:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (detecting the phenacyl moiety).

-

Derivatization Step:

-

Mix sample with Phenacyl Bromide and Triethylamine in Acetone.

-

Heat at 50°C for 30 minutes.

-

Cool and inject.

-

Self-Validation Criteria:

-

Resolution (Rs): > 2.0 between the Valproate-Phenacyl peak and the excess Phenacyl Bromide reagent peak.

-

Linearity:

across 10–150 µg/mL range.[8]

References

-

PubChem. (2025).[9] Sodium Valproate Compound Summary (CID 16760703).[9] National Library of Medicine. [Link]

-

Chiu, H. et al. (2002). Mechanisms of Action of Valproate.[9][10][3][5][11][12] Journal of Biomedical Science. [Link]

-

Ghodke, S. et al. (2012). Chemical Derivatization: A Tool for HPLC Analysis of Valproic Acid.[2][6] International Journal of Pharmaceutical Sciences and Research. [Link]

-

DrugBank. (2025). Valproic Acid: Pharmacology and Interactions.[5][13][Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Sodium Valproate? [synapse.patsnap.com]

- 4. Valproate - Wikipedia [en.wikipedia.org]

- 5. Sodium valproate enhancement of gamma-aminobutyric acid (GABA) inhibition: electrophysiological evidence for anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analytical Method Development for Sodium Valproate through Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and validation of analytical method for determination of valproate and valproic acid in bulk and pharmaceutical dosage form by using RP-HPLC | International Journal of Allied Medical Sciences and Clinical Research [ijamscr.com]

- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 9. Sodium Valproate | C8H15NaO2 | CID 16760703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ukaazpublications.com [ukaazpublications.com]

Technical Deep Dive: Sodium Valproate-Mediated Class I HDAC Inhibition

Topic: Sodium Valproate Histone Deacetylase Class I Inhibition Pathway Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Mechanisms, Signaling Cascades, and Experimental Validation

Executive Summary

Sodium Valproate (VPA), traditionally utilized as an anticonvulsant, has emerged as a potent epigenetic modulator through the inhibition of Histone Deacetylases (HDACs).[1] Unlike pan-HDAC inhibitors (e.g., Trichostatin A), VPA exhibits a distinct selectivity profile, preferentially targeting Class I isoforms (HDAC1, 2, 3, and 8) with therapeutic efficacy in the millimolar range.

This guide dissects the molecular architecture of VPA’s inhibition pathway, detailing the structural basis of active site blockade, the unique proteasomal degradation of HDAC2, and the downstream reactivation of tumor suppressor genes (e.g., CDKN1A/p21). Furthermore, it provides a self-validating experimental framework for researchers to quantify this inhibition in preclinical models.

Mechanistic Architecture

Structural Basis of Inhibition

VPA functions as a short-chain fatty acid inhibitor.[2] Its molecular mechanism diverges from the "cap-linker-chelator" pharmacophore of hydroxamic acids (like SAHA).

-

Active Site Occupancy: VPA occupies the hydrophobic catalytic pocket of Class I HDACs. Molecular modeling suggests that VPA mimics the acetyl-lysine substrate, positioning its carboxylate group to chelate the active site Zinc ion (

), which is critical for the charge-relay system required for deacetylation. -

Binding Dynamics: Unlike high-affinity inhibitors, VPA induces a "looser" packing within the binding pocket.[3] Computational studies indicate that VPA may form hydrogen bonds with key residues such as His-170 and His-131 , forcing a conformational stretch in the enzyme structure that disrupts catalytic turnover [1].

Selectivity Profile and IC50

VPA is not a pan-HDAC inhibitor.[4] Its activity is highly specific to Class I and Class IIa, with negligible activity against Class IIb (HDAC6, HDAC10) at therapeutic concentrations.

| HDAC Class | Isoforms | VPA IC50 (Approx.)[4][5][6] | Biological Consequence |

| Class I | HDAC1, 2, 3 | 0.7 – 1.0 mM | Epigenetic reprogramming, p21 induction, Apoptosis. |

| Class IIa | HDAC4, 5, 7 | 1.0 – 1.5 mM | Modulation of tissue-specific transcription. |

| Class IIb | HDAC6, 10 | > 5.0 mM | Minimal effect; Tubulin acetylation remains largely unaffected. |

The HDAC2 Degradation Mechanism (Unique to VPA)

While most inhibitors merely block enzymatic activity, VPA uniquely induces the proteasomal degradation of HDAC2 .[7]

-

E2/E3 Recruitment: VPA treatment upregulates the E2 ubiquitin conjugase Ubc8 .

-

Ubiquitination: Ubc8 recruits the E3 ubiquitin ligase RLIM , which poly-ubiquitinates HDAC2.

-

Degradation: The tagged HDAC2 is degraded by the 26S proteasome, resulting in a sustained reduction of deacetylase activity distinct from transient enzymatic blockade [2].

Signaling Cascades & Downstream Effects

The inhibition of Class I HDACs by VPA triggers a cascade of chromatin remodeling and transcriptional reactivation.

Pathway Visualization

The following diagram illustrates the dual mechanism of VPA: direct enzymatic inhibition and E3-ligase mediated degradation, leading to cell cycle arrest.

Caption: VPA exerts a dual-inhibitory effect via direct catalytic blockade and Ubc8/RLIM-mediated proteasomal degradation of HDAC2, culminating in p21-dependent cell cycle arrest.

Experimental Validation Framework

To ensure scientific integrity, the following protocols are designed to be self-validating. Causality is established by correlating enzymatic inhibition (biochemical) with chromatin changes (cellular) and functional phenotype (physiological).

Protocol A: In Vitro Fluorometric HDAC Activity Assay

Objective: Quantify the direct IC50 of VPA against nuclear extracts or purified HDAC isoforms.

-

Substrate Preparation: Use a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

-

Incubation:

-

Mix purified HDAC1/2 (or nuclear extract) with VPA (Concentration range: 0.1 mM to 10 mM).

-

Include Trichostatin A (TSA) (1 µM) as a positive control for total inhibition.

-

Incubate at 37°C for 30 minutes to allow equilibrium binding.

-

-

Reaction Initiation: Add substrate and incubate for 30–60 minutes.

-

Development: Add the developer solution (trypsin/peptidase) to release the fluorophore from deacetylated lysine.

-

Readout: Measure fluorescence (Ex/Em = 350-380/440-460 nm).

-

Validation Check: The signal must decrease in a dose-dependent manner. If VPA > 5mM does not show >50% inhibition in nuclear extracts, suspect Class IIb contamination (which VPA fails to inhibit).

Protocol B: Cellular Acetylation Profiling (Western Blot)

Objective: Confirm that enzymatic inhibition translates to intracellular chromatin remodeling.

-

Treatment: Treat cells (e.g., HeLa, HepG2) with VPA (1.0 mM, 2.0 mM, 5.0 mM) for 24 hours.

-

Lysis: Use a high-salt lysis buffer or acid extraction protocol to preserve histones. Critical: Add butyrate (10 mM) or TSA to lysis buffer to prevent post-lysis deacetylation.

-

Immunoblotting Targets:

-

Primary: Anti-Acetyl-Histone H3 (Lys9/Lys14) and Anti-Acetyl-Histone H4.

-

Mechanism Check: Anti-HDAC2 (to verify degradation) and Anti-p21.

-

Loading Control: Total Histone H3 (not Actin/Tubulin, as VPA does not affect cytoskeletal acetylation).

-

-

Expected Result:

-

Ac-H3/H4: Robust increase (hyperacetylation) vs. Vehicle.

-

HDAC2: Decrease in protein band intensity (specific to VPA).

-

p21: Upregulation.

-

Protocol C: Functional Cell Cycle Analysis

Objective: Verify the physiological output (G1 arrest).

-

Fixation: Harvest VPA-treated cells and fix in 70% ice-cold ethanol.

-

Staining: Stain with Propidium Iodide (PI) + RNase A.

-

Flow Cytometry: Analyze DNA content.

-

Analysis: VPA treatment should result in a significant accumulation of cells in the G0/G1 phase and a reduction in the S phase population compared to control [3].

Therapeutic Translation & Dosing

When translating these findings to clinical or in vivo models, researchers must distinguish between pharmacological and toxicological levels.

-

Therapeutic Window: The anti-epileptic therapeutic range in human serum is 50–100 µg/mL (approx. 0.35 – 0.7 mM) .

-

HDAC Inhibition Threshold: Effective histone hyperacetylation typically requires serum levels > 0.5 mM .

-

Implication: High-dose VPA therapy in oncology often pushes the upper limit of tolerability to achieve consistent HDAC inhibition. Resistance can emerge via the upregulation of drug efflux pumps (P-gp) or compensatory overexpression of Class II HDACs.

Experimental Workflow Diagram

Caption: Integrated workflow for validating VPA-mediated HDAC inhibition, linking biochemical extraction to functional phenotypic analysis.

References

-

Computational characteristics of VPA binding to histone deacetylase (HDAC): a molecular modeling approach. ResearchGate. [Link]

-

The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2. The EMBO Journal / PMC. [Link]

-

Histone Deacetylase Inhibition with Valproic Acid Downregulates Osteocalcin Gene Expression... Evidence for HDAC2 Involvement. Stem Cells and Development / NIH. [Link]

-

Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. The EMBO Journal. [Link]

-

HDAC Inhibitor Valproic Acid Attenuates Atrial Remodeling... Circulation: Arrhythmia and Electrophysiology. [Link]

Sources

- 1. Research Portal [ourarchive.otago.ac.nz]

- 2. Valproic acid targets HDAC1/2 and HDAC1/PTEN/Akt signalling to inhibit cell proliferation via the induction of autophagy in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HDAC (Histone Deacetylase) Inhibitor Valproic Acid Attenuates Atrial Remodeling and Delays the Onset of Atrial Fibrillation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Epigenetic Modulation Effects of Sodium 2-Propylpentanoate (Valproic Acid) In Vitro

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the in vitro epigenetic modulation effects of sodium 2-propylpentanoate, commonly known as Valproic Acid (VPA). We will delve into the core mechanisms of VPA's action on the epigenome, with a focus on histone acetylation, DNA methylation, and non-coding RNA regulation. This document is structured to provide not only a deep understanding of the scientific principles but also detailed, field-proven protocols for investigating these effects in a laboratory setting.

Introduction: Valproic Acid as a Potent Epigenetic Modulator

Valproic acid (VPA) is a short-chain fatty acid that has been in clinical use for decades as an anticonvulsant and mood stabilizer.[1][2] Beyond its well-established neurological applications, VPA has emerged as a powerful tool in epigenetic research due to its activity as a histone deacetylase (HDAC) inhibitor.[1][2] This property allows VPA to induce widespread changes in gene expression, leading to various cellular responses, including cell cycle arrest, differentiation, and apoptosis.[3][4] Consequently, VPA and its analogs are extensively studied for their therapeutic potential in oncology and other diseases.[3][4]

This guide will explore the multifaceted epigenetic effects of VPA observed in in vitro systems, providing a robust framework for designing and executing experiments to probe its mechanisms of action.

Part 1: Core Mechanisms of VPA-Mediated Epigenetic Modulation

The epigenetic machinery of a cell is a dynamic and interconnected system. VPA's influence extends across multiple layers of this regulation, primarily through its impact on histone acetylation and DNA methylation.

Inhibition of Histone Deacetylases (HDACs)

The primary and most well-characterized epigenetic function of VPA is its inhibition of HDAC enzymes.[1][2][5] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure and transcriptional repression. VPA, by inhibiting class I and IIa HDACs, promotes a state of histone hyperacetylation.[1] This "open" chromatin conformation allows for the binding of transcription factors and the transcriptional machinery, ultimately leading to the activation of gene expression.

The direct consequence of HDAC inhibition by VPA is a global increase in the acetylation of histones, particularly H3 and H4.[6] This can be readily observed in vitro across a wide range of cell lines, including those derived from glioblastoma, hepatocellular carcinoma, and breast cancer.[2][3][7]

Caption: VPA inhibits HDACs, leading to histone hyperacetylation and a more open chromatin state that facilitates gene transcription.

Modulation of DNA Methylation

Beyond its effects on histone acetylation, VPA has been shown to influence DNA methylation patterns.[8] DNA methylation, the addition of a methyl group to cytosine residues, typically in the context of CpG dinucleotides, is a key epigenetic mark associated with gene silencing.

Studies have demonstrated that VPA can induce DNA demethylation, leading to the reactivation of silenced genes.[8][9] This effect is thought to be, in part, a downstream consequence of the altered chromatin state induced by HDAC inhibition. The "open" chromatin may allow for the access of DNA demethylating enzymes. There is also evidence suggesting that VPA can influence the expression and activity of DNA methyltransferases (DNMTs), the enzymes responsible for maintaining methylation patterns.[8] Interestingly, some studies have reported that VPA can also induce hypermethylation in specific genomic contexts, highlighting the complexity of its effects on the methylome.[10]

Impact on Non-Coding RNAs

The regulatory landscape of the cell is further controlled by a vast network of non-coding RNAs, including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs). VPA has been shown to modulate the expression of these regulatory molecules. For instance, VPA can alter miRNA expression profiles, which in turn can affect the translation and stability of target messenger RNAs (mRNAs).[6][10] The mechanisms underlying these changes are likely linked to VPA's ability to remodel chromatin and influence the transcription of miRNA-encoding genes. The effects of VPA on lncRNAs are an emerging area of research, with initial studies suggesting that these molecules are also responsive to VPA treatment.

Part 2: In Vitro Experimental Workflows for Assessing VPA's Epigenetic Effects

A thorough investigation of VPA's epigenetic effects in vitro requires a multi-pronged approach, employing a suite of well-validated molecular biology techniques. This section provides detailed, step-by-step protocols for key experiments.

Cell Culture and VPA Treatment

The choice of cell line is critical and should be guided by the specific research question. VPA has demonstrated effects across a wide variety of cell types, including but not limited to:

-

Cancer Cell Lines:

-

Non-Cancerous Cell Lines:

-

Human Embryonic Kidney (HEK293) cells

-

Fibroblasts

-

Protocol: Cell Culture and VPA Treatment

-

Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

-

VPA Preparation: Prepare a stock solution of sodium 2-propylpentanoate (VPA) in sterile water or cell culture medium. The final concentration of VPA used in experiments typically ranges from 0.5 mM to 10 mM, with common concentrations being 1-5 mM.[6] The optimal concentration should be determined empirically for each cell line.

-

Treatment: Replace the culture medium with fresh medium containing the desired concentration of VPA or a vehicle control (e.g., sterile water).

-

Incubation: Incubate the cells for the desired duration. Treatment times can range from a few hours to several days, depending on the endpoint being measured. For histone acetylation changes, effects can be observed as early as 6-24 hours. For DNA methylation and significant gene expression changes, longer incubation periods (e.g., 48-72 hours) may be necessary.

Assessing Cell Viability (MTT Assay)

Before proceeding with more complex molecular assays, it is crucial to determine the cytotoxic effects of VPA on the chosen cell line. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

VPA Treatment: Treat the cells with a range of VPA concentrations for the desired exposure time.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each VPA concentration relative to the vehicle-treated control cells.

Analysis of Histone Acetylation

2.3.1 Nuclear Extraction

To analyze histone modifications, it is often advantageous to first isolate the nuclei to enrich for these proteins.

Protocol: Nuclear Extraction from Cultured Cells

-

Cell Harvesting: Harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells).

-

Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer containing a non-ionic detergent (e.g., NP-40 or Triton X-100) and protease inhibitors.

-

Incubation: Incubate on ice to allow for cell swelling and lysis of the plasma membrane.

-

Nuclear Pelleting: Centrifuge at a low speed to pellet the intact nuclei.

-

Washing: Wash the nuclear pellet with the lysis buffer to remove residual cytoplasmic contaminants.

-

Downstream Processing: The isolated nuclei can then be used for histone extraction or for assays such as ChIP.

2.3.2 Western Blotting for Histone Acetylation

Western blotting is a standard technique to qualitatively and semi-quantitatively assess global changes in histone acetylation.

Protocol: Western Blot for Acetylated Histones

-

Protein Extraction: Extract total protein from VPA-treated and control cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and HDAC inhibitors (such as Trichostatin A and sodium butyrate).

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate equal amounts of protein (typically 15-30 µg) on an SDS-polyacrylamide gel. For better resolution of low molecular weight histones, a higher percentage gel (e.g., 15% or a 4-20% gradient gel) is recommended.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3 or anti-β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative changes in histone acetylation levels.

Caption: A streamlined workflow for assessing histone acetylation changes via Western blotting following VPA treatment.

2.3.3 Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique used to investigate the association of specific proteins, including modified histones, with specific genomic regions. This allows for the analysis of histone acetylation at the promoter regions of genes of interest.

Protocol: Chromatin Immunoprecipitation (ChIP)

-

Cross-linking: Treat VPA-treated and control cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3).

-

Immune Complex Capture: Capture the antibody-histone-DNA complexes using protein A/G-conjugated magnetic beads or agarose beads.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA from the eluted sample.

-

Quantitative PCR (qPCR): Quantify the amount of immunoprecipitated DNA corresponding to specific gene promoters using qPCR with primers designed to amplify these regions.

Analysis of DNA Methylation

Bisulfite Sequencing

Bisulfite sequencing is the gold standard for single-nucleotide resolution analysis of DNA methylation. Treatment of DNA with sodium bisulfite converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent PCR amplification and sequencing reveal the methylation status of each CpG site.

Protocol: Bisulfite Sequencing

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from VPA-treated and control cells.

-

Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite using a commercial kit, which will convert unmethylated cytosines to uracil.

-

PCR Amplification: Amplify the target genomic regions using primers specifically designed for bisulfite-converted DNA.

-

PCR Product Purification: Purify the PCR products.

-

Cloning and Sequencing (or Next-Generation Sequencing):

-

Traditional Approach: Clone the purified PCR products into a plasmid vector and sequence individual clones to determine the methylation pattern of single DNA molecules.

-

NGS Approach: Prepare the PCR products for next-generation sequencing to obtain deep coverage and quantitative methylation information for the target regions.

-

-

Data Analysis: Analyze the sequencing data to determine the percentage of methylation at each CpG site.

Analysis of Gene Expression

Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is a sensitive and quantitative method for measuring changes in the expression of specific genes following VPA treatment.

Protocol: RT-qPCR for Gene Expression Analysis

-

RNA Extraction: Isolate total RNA from VPA-treated and control cells using a suitable method (e.g., TRIzol reagent or a column-based kit).

-

RNA Quality and Quantity Assessment: Assess the integrity and concentration of the extracted RNA.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers for the target genes, and a fluorescent dye (e.g., SYBR Green) or a probe-based system.

-

Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalizing to one or more stable housekeeping genes.

Part 3: Data Presentation and Interpretation

Quantitative Data Summary

| Assay | Endpoint Measured | Typical VPA-induced Change (In Vitro) |

| MTT Assay | Cell Viability / Metabolic Activity | Dose-dependent decrease |

| Western Blot | Global levels of acetylated histones (e.g., AcH3, AcH4) | Increase |

| ChIP-qPCR | Histone acetylation at specific gene promoters | Increase at promoters of activated genes |

| Bisulfite Seq. | DNA methylation at single CpG resolution | Gene-specific demethylation; potential for some hypermethylation |

| RT-qPCR | mRNA levels of specific genes (e.g., p21) | Upregulation or downregulation depending on the gene |

Conclusion

Sodium 2-propylpentanoate (VPA) is a versatile tool for studying epigenetic regulation in vitro. Its ability to inhibit HDACs, modulate DNA methylation, and influence non-coding RNA expression makes it a potent modulator of gene expression and cellular phenotype. The experimental workflows detailed in this guide provide a robust framework for researchers to dissect the intricate epigenetic mechanisms of VPA in various cellular contexts. A thorough understanding of these mechanisms is crucial for advancing our knowledge of epigenetic control in health and disease and for the development of novel therapeutic strategies.

References

-

Göttlicher, M., Minucci, S., St 適, P., Kramer, O. H., Schimpf, A., Giavara, S., ... & Heinzel, T. (2001). Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. The EMBO Journal, 20(24), 6969-6978. [Link]

-

Sanaei, M., Kavoosi, F., & Roustazadeh, A. (2017). In Vitro Effect of the Histone Deacetylase Inhibitor Valproic Acid on Viability and Apoptosis of the PLC/PRF5 Human Hepatocellular Carcinoma Cell Line. Hepatitis Monthly, 17(10). [Link]

-

Kataoka, M., Kanda, T., Iigo, M., Itoh, H., & Yokoyama, T. (2009). Effects of valproic acid on the cell cycle and apoptosis through acetylation of histone and tubulin in a scirrhous gastric cancer cell line. International Journal of Oncology, 35(5), 1083-1089. [Link]

-

Phiel, C. J., Zhang, F., Huang, E. Y., Guenther, M. G., Lazar, M. A., & Klein, P. S. (2001). Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen. Journal of Biological Chemistry, 276(39), 36734-36741. [Link]

-

Inoue, S., Walentin, K., Kholodenko, B. N., & Hisatome, I. (2006). Valproic acid, an antiepileptic drug with histone deacetylase inhibitory activity, potentiates the cytotoxic effect of Apo2L/TRAIL on cultured thoracic cancer cells through mitochondria-dependent caspase activation. Molecular Cancer Therapeutics, 5(11), 2947-2958. [Link]

-

Targeted Bisulfite Sequencing. (n.d.). protocols.io. Retrieved from [Link]

-

Shechter, D., Dormann, H. L., Allis, C. D., & Hake, S. B. (2007). Extraction, purification and analysis of histones. Nature Protocols, 2(6), 1445-1457. [Link]

-

Zhang, Z., Convertini, P., Shen, M., Xu, X., Lemoine, F., de la Grange, P., ... & Horb, M. E. (2013). Valproic acid causes proteasomal degradation of DICER and influences miRNA expression. PloS one, 8(12), e82895. [Link]

-

Detich, N., Bovenzi, V., & Szyf, M. (2003). Valproate induces widespread epigenetic reprogramming which involves demethylation of specific genes. Carcinogenesis, 24(9), 1515-1524. [Link]

-

Pien, S., & Grossniklaus, U. (2010). Chromatin immunoprecipitation protocol for histone modifications and protein-DNA binding analyses in Arabidopsis. Methods in molecular biology (Clifton, N.J.), 631, 209–220. [Link]

-

Lee, J. S., Smith, E., & Shilatifard, A. (2010). The language of histone crosstalk. Cell, 142(5), 682-685. [Link]

-

Wurdak, H., Zuber, J., Stricker, S. H., & Schulte, J. H. (2019). Effects of valproic acid on histone deacetylase inhibition in vitro and in glioblastoma patient samples. Neuro-oncology advances, 1(1), vdz025. [Link]

-

Rocha, M. A., de Campos Vidal, B., & Mello, M. L. S. (2017). DNA Methylation Changes in Valproic Acid-Treated HeLa Cells as Assessed by Image Analysis, Immunofluorescence and Vibrational Microspectroscopy. Cells, 6(1), 4. [Link]

-

Munster, P. N., Egorin, M. J., Zuckerman, J. E., Hong, K., & Wong, D. J. (2006). Valproic acid induces growth inhibition and apoptosis in head and neck squamous carcinoma cell lines. Cancer research, 66(8 Supplement), 4995-4995. [Link]

-

PCR Biosystems. (n.d.). qPCR Technical Guide. Retrieved from [Link]

-

Illumina, Inc. (n.d.). Whole-genome Bisulfite Sequencing for Methylation Analysis. Retrieved from [Link]

-

QIAGEN. (n.d.). Tutorial - Bisulfite Sequencing. Retrieved from [Link]

-

Gottlicher, M. (2004). Valproic acid: an old drug ventures into new territory. Cell cycle (Georgetown, Tex.), 3(12), 1529-1531. [Link]

Sources

- 1. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. In Vitro Effect of the Histone Deacetylase Inhibitor Valproic Acid on Viability and Apoptosis of the PLC/PRF5 Human Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. med.upenn.edu [med.upenn.edu]

- 6. Valproic Acid Causes Proteasomal Degradation of DICER and Influences miRNA Expression | PLOS One [journals.plos.org]

- 7. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. nbis-workshop-epigenomics.readthedocs.io [nbis-workshop-epigenomics.readthedocs.io]

- 10. Developmental exposure to valproic acid alters the expression of microRNAs involved in neurodevelopment in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Pharmacodynamics of Sodium 2-Propylpentanoate (VPA) in GABAergic Neurotransmission: A Technical Guide

Executive Summary

Sodium 2-propylpentanoate (Valproic Acid/VPA) remains a cornerstone in the management of epilepsy and bipolar disorder, primarily due to its pleiotropic effects on GABAergic signaling.[1] Unlike agents with a singular target (e.g., benzodiazepines), VPA orchestrates a multi-tiered elevation of inhibitory tone. This guide dissects the three distinct mechanistic pillars of VPA: metabolic blockade (enzymatic inhibition), epigenetic upregulation (transcriptional enhancement), and synaptic modulation (receptor/transporter dynamics). It provides researchers with the causal logic and experimental protocols necessary to validate these mechanisms in translational models.

Molecular Pharmacology: The Metabolic Blockade

The primary driver of VPA-induced GABAergic enhancement is the inhibition of catabolic pathways. VPA acts as a "metabolic dam," preventing the degradation of GABA while simultaneously fueling its synthesis.[2]

Dual Enzymatic Inhibition

VPA targets the mitochondrial GABA shunt, specifically inhibiting two critical enzymes:

-

GABA Transaminase (GABA-T): VPA inhibits GABA-T, the enzyme responsible for converting GABA to succinic semialdehyde (SSA). In silico modeling suggests an allosteric inhibition mode, while in vitro assays often require millimolar concentrations to observe significant competitive inhibition.

-

Succinic Semialdehyde Dehydrogenase (SSADH): VPA acts as a competitive inhibitor of SSADH.[3][4] By blocking this step, SSA accumulates, which exerts product inhibition on the upstream GABA-T, creating a feedback loop that further preserves GABA levels.

Synthetic Stimulation (GAD)

Contrasting with its inhibitory role on catabolism, VPA stimulates Glutamate Decarboxylase (GAD) , the rate-limiting enzyme in GABA synthesis. This is not merely allosteric activation but involves the epigenetic upregulation of Gad1 (encoding GAD67), ensuring a sustained supply of the neurotransmitter.

Visualization: The GABA Metabolic Shunt

The following diagram illustrates the intervention points of VPA within the mitochondrial GABA cycle.

Caption: VPA inhibits catabolic enzymes (GABA-T, SSADH) while epigenetically stimulating the synthetic enzyme (GAD).[3][4][5][6][7]

Synaptic Dynamics: Transporters and Receptors

Beyond the mitochondria, VPA directly alters the kinetics of the synaptic cleft.

The Transporter Paradox (GAT-1)

Standard texts often classify VPA as a GABA reuptake inhibitor. However, electrophysiological evidence (e.g., Whitlow et al.) reveals a more nuanced mechanism.[1] VPA appears to enhance the turnover rate of GABA transporters (GAT-1).

-

Mechanism: VPA increases the maximal current (

) associated with GABA transport without altering the affinity ( -

Net Effect: While this theoretically increases reuptake, in the context of high intracellular GABA (due to GABA-T inhibition), this altered transporter dynamics may facilitate reverse transport or simply maintain high cytosolic pools available for vesicular packaging.

Post-Synaptic Modulation

VPA exerts a benzodiazepine-like effect on GABA-A receptors.[8] Patch-clamp recordings demonstrate that VPA prolongs the decay time constant (

Epigenetic Modulation: The Long-Term Potentiation

VPA is a potent Class I/II Histone Deacetylase (HDAC) inhibitor . This activity links the metabolic effects to gene expression.

-

Target: HDAC inhibition leads to hyperacetylation of histone H3/H4 at the Gad1 promoter.

-

Outcome: Increased transcription of GAD67, preventing the depletion of GABA stores during prolonged neuronal activity. This mechanism explains the sustained efficacy of VPA in chronic treatment.

Caption: VPA inhibits HDACs, maintaining Gad1 promoter in an open chromatin state for sustained GAD67 expression.

Quantitative Data Summary

| Parameter | Value / Range | Significance |

| Therapeutic Plasma Conc. | 50 – 100 µg/mL (0.35 – 0.7 mM) | Target range for clinical efficacy. |

| Toxic Plasma Conc. | > 100 µg/mL (> 0.7 mM) | Risk of hepatotoxicity and encephalopathy. |

| GABA-T Inhibition ( | ~0.1 - 10 mM (Method dependent) | In vitro inhibition is weak; in vivo effect likely cumulative. |

| GAT-1 Modulation | Enhances turnover rate; therapeutic levels show ~10% effect. | |

| sIPSC Decay ( | Increased by ~20-30% | Direct prolongation of channel opening. |

Experimental Protocols (Self-Validating Systems)

Protocol A: Ex Vivo GABA-T Activity Assay

Objective: Quantify the specific inhibition of GABA-T activity in brain homogenates treated with VPA.

Principle: GABA-T converts GABA +

-

Tissue Preparation: Homogenize rat cortical tissue in 50 mM Tris-HCl (pH 8.0) containing 0.1 mM pyridoxal phosphate (PLP). Centrifuge at 10,000 x g for 20 min; collect supernatant.

-

Reaction Mixture: Prepare wells with:

-

100 mM Tris-HCl (pH 8.0)

-

5 mM GABA

-

5 mM

-Ketoglutarate -

1 mM NAD+

-

Excess exogenous SSADH (0.5 U/mL)

-

Variable: VPA (0, 0.5, 1.0, 5.0 mM)

-

-

Initiation: Add 50 µL tissue supernatant to initiate. Incubate at 37°C.

-

Measurement: Monitor Absorbance at 340 nm (NADH production) every 30s for 10 mins.

-

Validation:

-

Positive Control: Vigabatrin (irreversible inhibitor) must show near 100% inhibition.

-

Negative Control: Reaction without GABA must show zero slope.

-

Protocol B: Whole-Cell Patch Clamp for sIPSC Analysis

Objective: Distinguish between pre-synaptic release frequency and post-synaptic decay kinetics. System: Acute hippocampal slices (CA1 pyramidal neurons).

-

Solutions:

-

Internal: CsCl-based (high Cl- to induce inward currents at -70 mV).

-

External (aCSF): Contains CNQX (10 µM) and AP5 (50 µM) to isolate GABAergic currents.

-

-

Recording:

-

Clamp neuron at -70 mV.

-

Record 5 min baseline sIPSCs.

-

Perfuse VPA (1 mM) for 10 min.

-

Record 5 min post-treatment sIPSCs.

-

-

Analysis:

-

Frequency (Hz): Changes indicate pre-synaptic effects (or network excitability).

-

Amplitude (pA): Changes indicate post-synaptic receptor density/conductance.

-

Decay Time Constant (

): Fit individual events with a mono-exponential function

-

-

Validation:

-

Application of Bicuculline (10 µM) must abolish all events, confirming they are GABAergic.

-

References

-

Mechanism of Action of Valproate. Dr. Oracle. Available at: [Link]

-

Valproate - Wikipedia. Wikipedia.[2][9][10][11][12][13] Available at: [Link][5]

-

Sodium valproate enhancement of gamma-aminobutyric acid (GABA) inhibition: electrophysiological evidence for anticonvulsant activity. PubMed. Available at: [Link]

-

The anticonvulsant valproate increases the turnover rate of gamma-aminobutyric acid transporters. PubMed. Available at: [Link]

-

Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences. PubMed Central. Available at: [Link]

-

Neuroinformatics analyses reveal GABAt and SSADH as major proteins involved in anticonvulsant activity of valproic acid. PubMed. Available at: [Link]

-

Valproate modifies spontaneous excitation and inhibition at cortical synapses in vitro. PubMed. Available at: [Link]

Sources

- 1. droracle.ai [droracle.ai]

- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 3. Neuroinformatics analyses reveal GABAt and SSADH as major proteins involved in anticonvulsant activity of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic Efficacy of Magnesium Valproate in Succinic Semialdehyde Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Valproate modifies spontaneous excitation and inhibition at cortical synapses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labcorp.com [labcorp.com]

- 10. labcorp.com [labcorp.com]

- 11. [On the mechanism of action of valproid acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of valproic acid in cultured mammalian neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Thermodynamic Solubility Profile of Sodium 2-Propylpentanoate

Technical Guide for Pharmaceutical Development

Executive Summary

Sodium 2-propylpentanoate (Sodium Valproate) is a widely used broad-spectrum anticonvulsant. Its thermodynamic solubility profile is dominated by its ionic nature and extreme hygroscopicity. Unlike its conjugate acid (valproic acid), which is a lipophilic liquid, the sodium salt is a crystalline solid with high aqueous solubility but distinct solubility limits in organic solvents. This guide provides a comprehensive analysis of the thermodynamic parameters governing its dissolution, solid-state phase transformations (hydrates), and experimental protocols for accurate solubility determination.

Physicochemical Fundamentals

Chemical Identity & Structure

-

IUPAC Name: Sodium 2-propylpentanoate

-

Molecular Formula:

[1] -

Molecular Weight: 166.19 g/mol

-

Nature: Sodium salt of a branched-chain fatty acid.[2]

-

pKa: 4.8 (referring to the conjugate acid, Valproic Acid).[2]

The Hygroscopicity & Hydrate System

Sodium valproate is not a simple anhydrous salt; it exists in a complex equilibrium with atmospheric moisture. Understanding this is a prerequisite for any solubility measurement.

-

Anhydrous Form: Highly hygroscopic; rapidly absorbs moisture to form hydrates.

-

Hydrates:

-

Solvates: Acid-stabilized solvates (e.g., Sodium Valproate : Valproic Acid complexes) exist and are often less hygroscopic (e.g., Divalproex Sodium).

Critical Insight: The "solubility" of sodium valproate in water is often a measurement of the equilibrium between the saturated solution and a hydrated solid phase, not the anhydrous crystal.

Thermodynamic Solubility Profile

Solubility in Pure Solvents

The solubility profile follows a sharp polarity-dependent cutoff, characteristic of ionic organic salts.

| Solvent | Solubility Status | Thermodynamic Driver |

| Water | Freely Soluble (>50 mg/mL) | High dielectric constant ( |

| Methanol | Freely Soluble | Protophilic solvent capable of solvating the cation ( |

| Ethanol | Freely Soluble (~30 mg/mL) | Moderate dielectric constant allows solubility, though lower than water/methanol. |

| Acetone | Practically Insoluble | Critical Differentiator: Unlike Valproic Acid (freely soluble), the salt cannot dissociate in the aprotic, lower-dielectric environment of acetone. |

| Chloroform | Insoluble | Non-polar solvent; energetically unfavorable for ionic crystal lattice disruption. |

Temperature Dependence (Van't Hoff Analysis)

The dissolution of sodium valproate in polar solvents is typically endothermic (

The relationship is modeled using the van't Hoff equation :

Where:

- = Mole fraction solubility[4]

- = Enthalpy of solution[5]

- = Entropy of solution

- = Gas constant

- = Temperature (Kelvin)[4][6][7]

Thermodynamic Behavior:

- (Gibbs Free Energy): Negative (spontaneous dissolution).

- (Enthalpy): Positive.[5] The energy required to break the crystal lattice is slightly greater than the energy released by solvation.

- (Entropy): Large Positive. The driving force of dissolution is the increase in disorder as the ordered crystal lattice breaks into free ions in solution.[8]

Advanced Application: Supercritical CO2

Recent studies (Sodeifian et al., 2020) have explored solubility in supercritical

-

Range:

to -

Modeling: Data correlates well with the Peng-Robinson and Apelblat models.

Experimental Protocols

Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the saturation solubility of Sodium Valproate while controlling for hygroscopicity.

Reagents:

-

Sodium Valproate (dried in vacuum desiccator over

for 24h). -

Solvent (HPLC Grade: Water, Ethanol, or Methanol).[9][10][11]

-

Inert Gas (

or

Workflow:

-

Preparation: In a glove box or humidity-controlled chamber (<30% RH), add excess solid Sodium Valproate to the solvent in a borosilicate glass vial.

-

Inerting: Purge headspace with

and seal with a crimp cap to prevent atmospheric moisture absorption (critical for organic solvents). -

Equilibration: Place in an orbital shaker-incubator at fixed temperature (

) for 72 hours. -

Sampling: Stop agitation and allow settling for 4 hours.

-

Filtration: Using a pre-heated syringe filter (0.45 µm PTFE), withdraw the supernatant. Note: Pre-heating prevents precipitation during filtration.

-

Quantification: Dilute with mobile phase and analyze via HPLC-UV (after derivatization) or GC-FID.

Visualization: Solubility Measurement Logic

Figure 1: Step-by-step workflow for determining thermodynamic solubility of hygroscopic salts.

Thermodynamic Modeling & Analysis

To extract the thermodynamic parameters (

Modified Apelblat Equation:

Data Processing Logic:

-

Measure

at 5 different temperatures (e.g., 298K, 303K, 308K, 313K, 318K). -

Plot

vs -

Linear Regression: If linear, use van't Hoff. If curved, use Apelblat.

-

Calculate Parameters:

Visualization: Thermodynamic Derivation Pathway

Figure 2: Decision tree for selecting the appropriate thermodynamic model based on solubility data linearity.

Implications for Drug Development

Formulation Stability

The extreme hygroscopicity and high aqueous solubility of sodium valproate pose stability risks.

-

Deliquescence: Above a critical relative humidity (CRH), the solid will dissolve in its own absorbed water.

-

Strategy: Use of Divalproex Sodium (a 1:1 molar coordination complex of sodium valproate and valproic acid). This complex alters the thermodynamic activity of the solid, significantly reducing hygroscopicity while maintaining bioavailability.

Solvent Selection for Crystallization

-

Anti-Solvent Crystallization: Because Sodium Valproate is soluble in Ethanol but insoluble in Acetone, Acetone is an excellent anti-solvent.

-

Process: Dissolve Na-Valproate in Ethanol

Slowly add Acetone

-

References

-

Sodeifian, G., et al. (2020). Prediction of Solubility of Sodium Valproate in Supercritical Carbon Dioxide: Experimental Study and Thermodynamic Modeling. Journal of Chemical & Engineering Data.

-

Petruševski, G., et al. (2008). Solid-state forms of sodium valproate, active component of the anticonvulsant drug epilim. ChemMedChem.

-

ChemicalBook. (2024). Sodium 2-propylpentanoate Properties and Solubility Profile.

-

National Institutes of Health (NIH). (2024). Valproic Acid and Sodium Valproate: PubChem Compound Summary.

-

Cayman Chemical. (2022).[1] Valproic Acid (Sodium Salt) Product Information and Solubility.

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Solid-state forms of sodium valproate, active component of the anticonvulsant drug epilim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. srd.nist.gov [srd.nist.gov]

- 7. srdata.nist.gov [srdata.nist.gov]

- 8. letstalkacademy.com [letstalkacademy.com]

- 9. Valproic Acid | C8H16O2 | CID 3121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. chembk.com [chembk.com]

Technical Guide: Pharmacokinetics of Sodium 2-Propylpentanoate vs. Valproic Acid

Executive Summary

This technical guide delineates the pharmacokinetic (PK) distinctions between Sodium 2-propylpentanoate (Sodium Valproate) and Valproic Acid (VPA). While often used interchangeably in clinical nomenclature, these two chemical entities possess distinct physicochemical properties that fundamentally alter their absorption kinetics and pharmaceutical utility.

The critical insight for drug development professionals is that while the active moiety (the valproate ion) and systemic pharmacodynamics are identical, the input kinetics (dissolution and absorption rates) differ significantly. Sodium valproate is a highly water-soluble salt, facilitating rapid absorption, whereas valproic acid is a lipophilic liquid with limited aqueous solubility. This guide explores these differences through the lens of formulation science, bioequivalence testing, and metabolic fate.

Physicochemical Basis: The Divergence Point

The pharmacokinetic divergence between the two forms begins at the molecular level. The salt form modifies the micro-environmental pH at the diffusion layer, significantly enhancing dissolution rate compared to the free acid.

Comparative Physicochemical Properties

| Parameter | Valproic Acid (Free Acid) | Sodium Valproate (Salt) | Divalproex Sodium |

| Chemical Structure | 2-propylpentanoic acid | Sodium 2-propylpentanoate | 1:1 Molar Coordination Complex |

| Molecular Weight | 144.21 g/mol | 166.19 g/mol | 310.41 g/mol |

| Physical State | Colorless liquid (oil) | White, hygroscopic crystalline powder | Stable solid powder |

| Aqueous Solubility | Low (~1.3 mg/mL) | High (>100 mg/mL) | Moderate (Dissociates) |

| pKa | ~4.8 | N/A (Salt dissociates) | ~4.6 |

| LogP | 2.75 (Lipophilic) | - | - |

Key Insight: Valproic acid is a liquid at room temperature, making it challenging to formulate into stable solid dosage forms (tablets). Sodium valproate is a solid but is highly hygroscopic. Divalproex sodium was developed to bridge this gap, creating a stable, non-hygroscopic solid by coordinating the acid and salt in a 1:1 ratio.

Absorption Dynamics

Once administered, both forms must yield the valproate ion to be absorbed or active. The rate-limiting step is often dissolution.

Dissolution and Ionization Pathway

The following diagram illustrates the convergence of different formulations into the systemic circulation.

Figure 1: The convergence of valproic acid and sodium valproate formulations into the bioactive valproate ion within the gastrointestinal tract.

Pharmacokinetic Parameters of Absorption[1]

-

Tmax (Time to Peak):

-

Sodium Valproate (Syrup/Uncoated): Rapid absorption, Tmax ~1–2 hours.

-

Valproic Acid (Soft Gelatin): Tmax ~1–2 hours (if solubilized).

-

Divalproex (Enteric Coated): Delayed Tmax ~3–4 hours due to coating and dissociation time.

-

-

Bioavailability (F): Both forms exhibit near complete bioavailability (F ≈ 1.0 or 100%) orally. The extent of absorption (AUC) is equivalent, but the rate differs.

-

Food Effect: Food delays absorption (increases Tmax) but does not significantly alter total bioavailability (AUC).

Systemic Pharmacokinetics (The Convergence)

Once absorbed, the source of the valproate ion (acid vs. salt) becomes irrelevant. The systemic PK is defined by non-linear protein binding and complex hepatic metabolism.

Distribution & Protein Binding

Valproic acid exhibits non-linear pharmacokinetics due to saturable protein binding.

-

Protein Binding: ~90% at therapeutic levels (50–100 µg/mL).

-

Saturation: As concentration rises (>100 µg/mL), the free fraction increases disproportionately.

-

Result: Total valproate levels may underrepresent the active (free) drug load at high doses.

-

Metabolic Pathways

Valproate undergoes extensive hepatic metabolism (~95%) via three major pathways.

Figure 2: Major metabolic pathways of valproic acid.[1] Note that CYP-mediated oxidation is a minor pathway but produces the potentially hepatotoxic 4-ene-VPA metabolite.

Experimental Protocols

Protocol 1: Comparative In Vitro Dissolution Testing

To verify the release characteristics between Sodium Valproate and Valproic Acid formulations.

Objective: Quantify dissolution rate differences under biorelevant conditions.

-

Apparatus: USP Apparatus 2 (Paddle).

-

Medium:

-

Stage 1: 0.1N HCl (pH 1.2) for 2 hours (to test enteric integrity if applicable).

-

Stage 2: Phosphate Buffer (pH 6.8) for 4–6 hours.

-

-

Volume: 900 mL.

-

Speed: 50 RPM.

-

Temperature: 37°C ± 0.5°C.

-

Sampling: Withdraw 5 mL aliquots at 15, 30, 45, 60, 120 minutes.

-

Analysis: HPLC-UV detection at 210 nm or GC-FID (due to weak UV chromophore of VPA).

-

Note: Derivatization may be required for high-sensitivity UV detection.

-

Protocol 2: Bioequivalence (BE) Study Design

For establishing equivalence between a generic Sodium Valproate tablet and a reference Valproic Acid capsule (or vice versa).

Design: Single-dose, randomized, two-period, two-sequence crossover study. Subjects: Healthy volunteers (n=24–36), fasted state.

Workflow:

-

Dosing: Administer single dose (e.g., 500 mg) with 240 mL water.

-

Sampling Points:

-

Pre-dose (0h).

-

Absorption phase: 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 4.0, 5.0 hours.

-

Elimination phase: 6, 8, 10, 12, 16, 24, 36, 48, 72 hours (covering >3x half-life).

-

-

Washout: Minimum 7 days (Valproate t1/2 is ~9–16 hours).

-

Analytes: Measure Total Valproic Acid in plasma.

-

Acceptance Criteria: The 90% Confidence Intervals for the geometric mean ratios of AUC(0-t), AUC(0-inf), and Cmax must fall within 80.00% – 125.00%.

Clinical Implications & Formulation Selection

-

Sodium Valproate: Preferred for intravenous formulations and immediate-release oral solutions where rapid onset is required.

-

Valproic Acid: Rarely used alone in solid dosage forms due to volatility and liquidity.

-

Divalproex Sodium: The industry standard for chronic therapy (Epilepsy, Bipolar). It combines the stability of the salt with the gastric tolerability of the acid.

-

Therapeutic Drug Monitoring (TDM): Regardless of the form administered, monitoring should focus on trough levels (Cmin) of valproic acid. Clinicians must be aware of protein binding saturation; in hypoalbuminemia, free levels should be measured.

References

-

U.S. Food and Drug Administration (FDA). (2017). Draft Guidance on Valproic Acid. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 3121, Valproic Acid. Retrieved from

-

Gugler, R., & von Unruh, G. E. (1980). Clinical pharmacokinetics of valproic acid. Clinical Pharmacokinetics, 5(1), 67–83. Retrieved from

-

Davis, R., Peters, D. H., & McTavish, D. (1994). Valproic acid.[2][3][4][5][6][7][8][9][10] A reappraisal of its pharmacological properties and clinical efficacy in epilepsy. Drugs, 47(2), 332–372. Retrieved from

-

Silva, M. F., et al. (2022). Comparative bioavailability study with two sodium valproate tablet formulations administered under fasting conditions in healthy subjects. International Journal of Clinical Pharmacology and Therapeutics. Retrieved from

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Valproate - Wikipedia [en.wikipedia.org]

- 3. Divalproex Sodium | C16H31NaO4 | CID 23663956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Valproic Acid | C8H16O2 | CID 3121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Showing Compound Valproic acid (FDB022722) - FooDB [foodb.ca]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Therapeutic of Valproic Acid Metabolites ant Its Role | Encyclopedia MDPI [encyclopedia.pub]

- 9. Valproic acid dosage and plasma protein binding and clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Sodium 2-Propylpentanoate (VPA) as a Chromatin Remodeler: Mechanisms, Protocols, and Therapeutic Applications

Executive Summary

Sodium 2-propylpentanoate, commonly known as Valproic Acid (VPA) or sodium valproate, is a short-chain branched fatty acid originally utilized as an anticonvulsant. However, its utility in molecular biology and drug development has shifted significantly toward its role as a potent Histone Deacetylase Inhibitor (HDACi) . By inhibiting Class I and IIa HDACs, VPA induces hyperacetylation of the N-terminal tails of histones H3 and H4. This chemical modification neutralizes the positive charge of lysine residues, reducing their affinity for the negatively charged DNA backbone. The result is a transition from heterochromatin (condensed, silent) to euchromatin (open, active), facilitating transcriptional access.

This guide details the mechanistic underpinnings of VPA-induced chromatin remodeling, provides a validated protocol for assessing histone hyperacetylation, and outlines the experimental frameworks required to map these changes genome-wide.

Mechanistic Core: The HDAC Inhibition Pathway

Molecular Interaction

VPA acts primarily by blocking the catalytic center of HDAC enzymes.[1][2][3] Unlike trichostatin A (TSA), which is a pan-HDAC inhibitor active at nanomolar concentrations, VPA is less potent (millimolar range) but exhibits distinct selectivity.[4]

-

Primary Targets: Class I HDACs (HDAC1, HDAC2, HDAC3, HDAC8).

-

Secondary Targets: Class IIa HDACs (HDAC4, HDAC5, HDAC7, HDAC9).

-

Mechanism: VPA mimics the substrate (acetyl-lysine) and chelates the Zinc ion (

) required for the catalytic activity of the deacetylase, effectively locking the enzyme in an inactive state. Additionally, VPA has been shown to induce the proteasomal degradation of HDAC2 specifically [1].[3]

Chromatin Decondensation

The inhibition of HDACs shifts the enzymatic equilibrium toward Histone Acetyltransferases (HATs).

-

Hyperacetylation: Acetyl groups accumulate on specific lysine residues (e.g., H3K9, H3K14, H4K5, H4K16).

-

Charge Neutralization: The

-amino group of lysine loses its positive charge. -

Structural Relaxation: The electrostatic attraction between the histone octamer and the phosphate backbone of DNA weakens, causing nucleosomes to slide or disassemble.

-

Accessibility: Transcription factors (e.g., Oct4, Sox2, c-Myc) gain access to promoter regions previously occluded by heterochromatin.

Pathway Visualization

The following diagram illustrates the cascade from VPA exposure to gene activation.

Caption: VPA inhibits HDAC activity, shifting the balance toward HAT-mediated hyperacetylation, resulting in open chromatin structure.

Experimental Validation Framework

To rigorously assess VPA's impact, researchers must employ a multi-tiered approach ranging from global protein analysis to locus-specific sequencing.

Methodological Comparison

| Method | Resolution | Target Readout | Causality Confirmation |

| Western Blot | Global | Total levels of Ac-H3, Ac-H4, or specific marks (e.g., H3K9ac). | High: Direct measure of HDACi efficacy. |

| ATAC-seq | Genome-wide | Chromatin accessibility (open vs. closed regions). | Medium: Shows accessibility, but not necessarily acetylation directly. |

| ChIP-seq | Locus-specific | Occupancy of Ac-H3/H4 at specific promoters. | High: Links acetylation directly to specific gene loci. |

| RT-qPCR | Single Gene | mRNA expression of target genes (e.g., p21, CDH1). | Low: Downstream effect; does not prove chromatin remodeling mechanism alone. |

Validated Protocol: Acid Extraction of Histones for Western Blot

Context: Standard lysis buffers (RIPA) often fail to solubilize chromatin-bound histones effectively. To validate VPA activity, acid extraction is the gold standard for isolating basic histone proteins while precipitating non-histone proteins and DNA [2].

Reagents[1][4][6]

-

Lysis Buffer: TEB (PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3).

-

Extraction Acid: 0.2 N HCl (freshly prepared).

-

Neutralization: 1 M Tris-HCl (pH 8.0) or NaOH.

-

VPA Stock: 1 M Sodium 2-propylpentanoate in PBS or water (filter sterilized).

Step-by-Step Workflow

-

Treatment:

-

Seed cells (e.g., HeLa, MCF-7) to 70% confluence.

-

Treat with VPA (0.5 mM – 5.0 mM) for 3h to 24h.

-

Control: Vehicle (PBS) and Positive Control (Trichostatin A, 100 nM).

-

-

Harvest & Lysis:

-

Harvest cells and wash 2x with ice-cold PBS.

-

Resuspend pellet in TEB Lysis Buffer (

cells per 1 mL). -

Incubate on ice for 10 min with gentle stirring.

-

Centrifuge at 6,500 x g for 10 min at 4°C. Discard supernatant (cytosol).

-

-

Acid Extraction (Critical Step):

-

Resuspend the nuclear pellet in 0.2 N HCl (acid volume ratio approx 5:1 to pellet volume).

-

Incubate on a rotator at 4°C for overnight (or minimum 4 hours).

-

Centrifuge at 16,000 x g for 10 min at 4°C.

-

Save the Supernatant (contains histones). Discard the pellet (DNA/Debris).

-

-

Neutralization & Quantification:

-

Neutralize supernatant with 1/10 volume of 1 M Tris-HCl (pH 8.0) or NaOH to prevent acid hydrolysis of the gel.

-

Quantify protein (Bradford assay is preferred over BCA for acidic samples, though neutralization helps).

-

-

Immunoblotting:

-

Load 2-5 µg of histone extract on a 15% SDS-PAGE gel (histones are small: ~11-15 kDa).

-

Primary Antibodies: Anti-Acetyl-Histone H3 (Lys9/Lys14) or Anti-Acetyl-Histone H4 (Lys5/Lys8/Lys12/Lys16).[5]

-

Loading Control: Anti-Total H3 (C-terminal) or Anti-H4. Do not use Actin/GAPDH as they were removed in step 2.

-

Experimental Workflow Diagram

Caption: Workflow for isolating histones to validate VPA-induced hyperacetylation.

Therapeutic & Research Implications

Cancer Differentiation Therapy

In Acute Myeloid Leukemia (AML), fusion proteins (e.g., PML-RAR

Cellular Reprogramming (iPSCs)

VPA improves the efficiency of generating induced Pluripotent Stem Cells (iPSCs).[4] By opening chromatin, it allows the reprogramming factors (Oct4, Sox2, Klf4, c-Myc) to bind their targets more effectively, often replacing the need for c-Myc or Klf4 in the cocktail [4].

Latency Reversal (HIV)

HIV integrates into the host genome and can remain latent in heterochromatin. VPA has been investigated as a "shock and kill" agent to reactivate latent HIV proviruses by remodeling the chromatin at the viral LTR promoter, making the virus visible to the immune system [5].

References

-

Göttlicher, M., et al. (2001).[2][3][4][6][7] Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells.[2][3] The EMBO Journal, 20(24), 6969–6978.[2][6] Link

-

Shechter, D., et al. (2007). Extraction, purification and analysis of histones.[8] Nature Protocols, 2, 1445–1457. Link

-

Phiel, C. J., et al. (2001).[3][6][7] Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen.[6][7] Journal of Biological Chemistry, 276(39), 36734–36741. Link

-

Huangfu, D., et al. (2008). Induction of pluripotent stem cells from primary human fibroblasts with only Oct4 and Sox2. Nature Biotechnology, 26(11), 1269–1275. Link

-

Lehrman, G., et al. (2005). Depletion of latent HIV-1 infection in vivo: a proof-of-concept study. The Lancet, 366(9485), 549-555. Link

Sources

- 1. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Role of Histone Acetylation in the Stimulatory Effect of Valproic Acid on Vascular Endothelial Tissue-Type Plasminogen Activator Expression | PLOS One [journals.plos.org]

- 6. The Class I HDAC Inhibitor Valproic Acid Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Histone western blot protocol | Abcam [abcam.com]

Methodological & Application

preparation of 1M sodium 2-propylpentanoate stock solution

Application Note: Precision Preparation and Quality Control of 1M Sodium 2-Propylpentanoate (Sodium Valproate) Stock Solutions

Abstract & Core Utility

Sodium 2-propylpentanoate, commonly known as Sodium Valproate (VPA) , is a widely used histone deacetylase (HDAC) inhibitor, anticonvulsant, and differentiation inducer.[1] While chemically simple, the preparation of a high-concentration 1.0 M stock solution presents specific physicochemical challenges—primarily hygroscopicity and pH-dependent solubility—that can compromise experimental reproducibility.

This guide provides a validated protocol for generating a sterile, stable 1M stock solution, specifically tailored for researchers in epigenetics, cancer biology, and stem cell differentiation.

Physicochemical Profile & Causality

Understanding the chemical nature of VPA is prerequisite to accurate preparation.

| Property | Specification | Experimental Implication |

| Chemical Name | Sodium 2-propylpentanoate | Distinction: Do not confuse with Valproic Acid (liquid).[2][3] This protocol uses the solid sodium salt.[3][4] |

| Molecular Weight | 166.19 g/mol | Used for molarity calculations. |

| Solubility (Water) | > 500 mg/mL | 1M (166.2 mg/mL) is well within solubility limits, but requires the salt form. |

| Hygroscopicity | High | The powder absorbs atmospheric moisture rapidly, altering the effective mass. Weighing speed is critical. |

| pKa (Acid) | ~4.8 | If solution pH drops below ~5.0, the salt converts to the insoluble free acid (oil), causing precipitation. |

Materials & Equipment

-

Reagent: Sodium 2-propylpentanoate (Sodium Valproate), purity ≥98% (e.g., Sigma P4543 or equivalent).

-

Solvent: Sterile Nuclease-Free Water or Milli-Q Water (18.2 MΩ·cm).

-

Filtration: 0.22 µm PES (Polyethersulfone) syringe filter. Note: PES is preferred over Nylon for lower protein binding if used in media, though VPA itself is compatible with PVDF/Nylon.

-

Hardware: Analytical balance (0.1 mg precision), pH meter, vortex mixer.

Protocol: Preparation of 10 mL of 1.0 M Stock

Step 1: Calculation

Step 2: Rapid Weighing (Critical)

-

Context: Sodium valproate is deliquescent.[11] It will turn into a sticky paste if exposed to humid air for too long.

-

Action: Equilibrate the reagent container to room temperature before opening to prevent condensation. Weigh 1.662 g rapidly into a sterile 15 mL conical tube or glass vial. Do not use weighing paper; weigh directly into the vessel to avoid loss during transfer.

Step 3: Dissolution

-

Add 8.0 mL of sterile water (approx. 80% of final volume).

-

Vortex vigorously. The salt is highly soluble and should dissolve within 1-2 minutes at room temperature.

-

Troubleshooting: If the solution appears cloudy or oily, check the pH immediately. It may be too acidic (converting to valproic acid).

Step 4: pH Verification & Adjustment

-

Target pH: 7.0 – 8.0.

-

Logic: Sodium valproate solutions are naturally neutral to slightly basic. If the pH is < 6.0, the free acid may form.

-

Action: Spot check pH. If necessary, adjust carefully with dilute NaOH. Do not use HCl, as this will precipitate the free acid.

Step 5: Final Volume Adjustment

-

Add sterile water to bring the total volume to exactly 10.0 mL .

-

Invert to mix.

Step 6: Sterilization & Aliquoting

-

Pass the solution through a 0.22 µm PES syringe filter into a sterile receiver.

-

Aliquot into small volumes (e.g., 500 µL or 1 mL) to avoid freeze-thaw cycles.

-

Storage: Store at -20°C . Stable for 6–12 months.

Visualized Workflows

Figure 1: Preparation Workflow

A self-validating logic flow for stock generation.

Caption: Step-by-step workflow emphasizing the critical pH checkpoint to prevent free acid precipitation.

Figure 2: Mechanism of Action (HDAC Inhibition)

Context for application in differentiation and chromatin remodeling.

Caption: VPA acts by blocking the deacetylation of histone tails, leading to chromatin relaxation and transcriptional activation.[12]

Quality Control & Troubleshooting

| Observation | Cause | Solution |

| Oily droplets on surface | pH is too low (< 5.0). Salt has converted to Valproic Acid. | Add dilute NaOH dropwise until clear. Ensure pH > 6.0. |

| Precipitate after thawing | "Salting out" or low temp insolubility. | Warm to 37°C and vortex. If persistent, check pH. |

| Yellow discoloration | Oxidation over time. | Discard. Prepare fresh stock. |

Usage in Cell Culture

-

Dilution: 1M stock is 1000x concentrated for a standard 1 mM working solution.

-

Vehicle Control: Use sterile water (not DMSO, as VPA is water-soluble).

-

Dosage:

References

-

PubChem. Sodium Valproate Compound Summary. National Library of Medicine. Available at: [Link]

-

Göttlicher, M., et al. (2001). Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. The EMBO Journal. Available at: [Link]

-

Phiel, C.J., et al. (2001). Histone Deacetylase Is a Target of Valproic Acid-Mediated Cellular Differentiation.[1][12][13] Journal of Biological Chemistry. Available at: [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Sodium Valproate | C8H15NaO2 | CID 16760703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Long-term Physicochemical Stability of Concentrated Solutions of Sodium Valproate in Polypropylene Syringes for Administration in the Intensive Care Unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. VALPROIC acid = VPA = SODIUM VALPROATE injectable | MSF Medical Guidelines [medicalguidelines.msf.org]

- 6. dial.uclouvain.be [dial.uclouvain.be]

- 7. researchgate.net [researchgate.net]

- 8. CN113476400A - Sodium valproate oral solution and preparation method thereof - Google Patents [patents.google.com]

- 9. chembk.com [chembk.com]

- 10. Sodium 2-propylpentanoate | CAS#:1069-66-5 | Chemsrc [chemsrc.com]